Trt-eda acoh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;N'-tritylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2.C2H4O2/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-2(3)4/h1-15,23H,16-17,22H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNZNRMJKLYTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

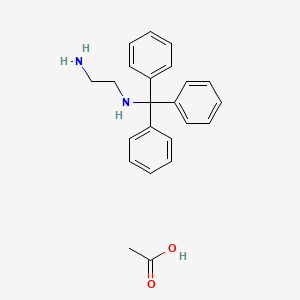

Trt-eda acoh chemical structure and molecular weight

An In-Depth Technical Guide to the Chemical Structure and Molecular Properties of Trt-EDA-AcOH

For researchers, scientists, and professionals in the field of drug development, a precise understanding of the molecular characteristics of chemical reagents is paramount. This guide provides a detailed examination of Mono-trityl ethylenediamine acetic acid salt, commonly abbreviated as Trt-EDA-AcOH, a bifunctional building block with significant applications in synthetic chemistry.

Introduction: Decoding the Nomenclature

The name "Trt-EDA-AcOH" itself provides a concise description of the molecule's constituent parts. "Trt" refers to the trityl (triphenylmethyl) group, a bulky protecting group. "EDA" signifies the ethylenediamine linker, a two-carbon chain with two amino groups. Finally, "AcOH" indicates the presence of an acetate counterion, forming a salt with one of the amino groups.

The systematic IUPAC name for this compound is N1-(triphenylmethyl)-1,2-ethanediamine acetate.[1] It is also referred to as N-(2-aminoethyl)tritylamine acetic acid salt.[1] This compound is a white powder and is valued for its stability and ease of handling in various synthetic protocols.[1]

Chemical Structure and Functional Significance

Trt-EDA-AcOH belongs to the class of protected diamines.[1] In these molecules, one of the reactive amino groups is masked by a protecting group, in this case, the trityl group. This strategic protection allows for selective reactions at the unprotected primary amine. The trityl group is notably labile under acidic conditions, meaning it can be easily removed when desired, restoring the second amino functionality.[1]

The bulky nature of the trityl group also imparts steric hindrance, which can influence the molecule's reactivity and direct incoming reagents to the more accessible, unprotected end of the molecule.[1] This combination of a selectively addressable nucleophile and a readily cleavable protecting group makes Trt-EDA-AcOH a versatile tool in the synthesis of more complex molecules.

Structural Representation

The chemical structure of Trt-EDA-AcOH is characterized by the triphenylmethyl group attached to one of the nitrogen atoms of the ethylenediamine backbone, with the other nitrogen atom forming an ionic bond with an acetate ion.

Caption: Chemical structure of N1-(triphenylmethyl)-1,2-ethanediamine acetate (Trt-EDA-AcOH).

Molecular Weight and Formula

The molecular properties of a compound are fundamental to its use in quantitative chemical synthesis. The molecular formula and weight of Trt-EDA-AcOH are key identifiers and are essential for stoichiometric calculations in reaction protocols.

| Property | Value | Source |

| Molecular Formula | C23H26N2O2 | [1] |

| Molecular Weight | 362.46 g/mol | [1] |

| CAS Number | 1170595-42-2 | [1] |

The molecular weight is calculated based on the sum of the atomic weights of all atoms in the molecular formula (23 carbons, 26 hydrogens, 2 nitrogens, and 2 oxygens).

Experimental Protocols: Synthesis Overview

The synthesis of Trt-EDA-AcOH is a multi-step process that leverages the principles of amine protection.

Workflow for the Synthesis of Trt-EDA-AcOH

Caption: A simplified workflow for the synthesis of Trt-EDA-AcOH.

Step-by-Step Methodology:

-

Protection of Ethylenediamine: The synthesis typically begins with the mono-protection of ethylenediamine. This is a critical step to ensure that only one of the amino groups is functionalized in subsequent reactions.

-

Formation of the Trityl-Protected Intermediate: The protected ethylenediamine is then reacted with trityl chloride (Trt-Cl) to yield N1-Trityl-ethylenediamine.

-

Salt Formation: The resulting intermediate is treated with acetic acid. This step serves two purposes: it protonates the free amino group to form the more stable and easily handleable acetate salt, and it facilitates purification.[1]

-

Purification: The crude product is often purified by methods such as lyophilization to obtain a crystalline solid.[1]

Conclusion

Trt-EDA-AcOH is a valuable reagent in organic synthesis, particularly in the construction of complex molecules where selective functionalization of a diamine is required. Its well-defined chemical structure, characterized by the bulky, acid-labile trityl protecting group and the ethylenediamine spacer, provides chemists with a reliable building block. The precise molecular weight of 362.46 g/mol allows for accurate stoichiometric control in chemical reactions, which is essential for achieving high yields and purity in drug discovery and development processes.

References

- Benchchem. (n.d.). Trt-eda acoh | 1170595-42-2.

Sources

Technical Monograph: Mono-Trityl Ethylenediamine Acetate Salt

A Gateway Scaffold for Asymmetric Nitrogen Functionalization

Executive Summary

Mono-trityl ethylenediamine (

This guide details the physicochemical profile, synthesis logic, and application workflows for this compound, designed for researchers requiring high-fidelity asymmetric functionalization of diamines.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The core value of this molecule lies in its asymmetry.[1] While ethylenediamine is symmetric and prone to polymerization or cross-linking, the mono-trityl derivative forces reactions to occur at a single site.

1.1 Structural Specifications

| Property | Detail |

| IUPAC Name | |

| Molecular Formula | |

| Molecular Weight | ~362.47 g/mol (Free base: 302.42 g/mol ) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, MeOH, DMSO; sparingly soluble in water (unlike the HCl salt).[2] |

| pKa (Conjugate Acid) | ~10.0 (primary amine), ~6.5 (secondary trityl-amine) |

1.2 The Acetate Advantage

Why use the acetate salt over the hydrochloride or free base?

-

Stability: The trityl group is acid-labile.[3] Strong mineral acids (like HCl) can catalyze detriylation if traces of moisture are present. Acetic acid is a weak acid (

), providing a stable solid form without risking autocatalytic degradation. -

Handling: The free base is an oil or low-melting solid that absorbs

from the air to form carbamates. The acetate salt is a stable, weighable powder. -

Reaction Compatibility: Acetate ions are less nucleophilic than chloride ions, reducing interference in subsequent metal-catalyzed cross-coupling or sensitive alkylation reactions.

Part 2: Mechanistic Insight & Visualization

The utility of mono-trityl ethylenediamine relies on the "Umbrella Effect" of the trityl group.

2.1 Steric Shielding Mechanism

The three phenyl rings of the trityl group create a massive steric cone. This prevents the protected nitrogen from acting as a nucleophile in reactions involving bulky electrophiles, effectively "masking" it without deactivating the distal primary amine.

Figure 1: The "Umbrella Effect" where the Trityl group sterically blocks N1, forcing reaction at N2.

Part 3: Synthesis & Purification Protocol

Objective: Synthesize mono-trityl ethylenediamine acetate with >98% purity, avoiding the common pitfall of di-tritylation.

3.1 Reagents

-

Ethylenediamine (EDA) - Must be in large excess (10 eq)

-

Trityl Chloride (Trt-Cl)[4]

-

Dichloromethane (DCM)

-

Acetic Acid (Glacial)

-

Sodium Sulfate (

)

3.2 Step-by-Step Methodology

Step 1: The Dilution Principle (Critical) To ensure mono-protection, the concentration of free diamine must statistically overwhelm the trityl chloride.

-

Dissolve Ethylenediamine (10 equivalents) in DCM at 0°C.

-

Add Trityl Chloride (1 equivalent) dissolved in DCM dropwise over 2 hours.

-

Expert Note: Rapid addition leads to di-trityl byproducts (

), which are difficult to separate.

Step 2: Aqueous Workup

-

Wash the organic layer with water (

). -

The excess ethylenediamine partitions into the water phase. The mono-trityl derivative (highly lipophilic) remains in the DCM.

-

Dry DCM layer over

and filter.

Step 3: Acetate Salt Formation

-

Evaporate the DCM to roughly 20% of the original volume.

-

Add Glacial Acetic Acid (1.05 equivalents relative to Trt-Cl starting material).

-

Add Diethyl Ether or Hexane to induce precipitation.[5]

-

Filter the white solid and dry under vacuum.

Figure 2: Synthesis workflow emphasizing the removal of excess diamine prior to salt formation.

Part 4: Application Workflows

4.1 Solid Phase Peptide Synthesis (SPPS)

This salt is extensively used to load diamines onto carboxyl-functionalized resins (e.g., Wang resin or 2-Chlorotrityl chloride resin).

-

Coupling: The free amine of the salt reacts with the resin-bound carboxyl group (using PyBOP/DIPEA).

-

Elongation: The trityl group remains stable during basic Fmoc deprotection cycles of subsequent amino acids.

-

Cleavage: Final treatment with TFA removes the trityl group and cleaves the peptide from the resin simultaneously.

4.2 PNA (Peptide Nucleic Acid) Backbone Synthesis

In PNA synthesis, the

4.3 Deprotection & Visual Confirmation

The removal of the trityl group is a self-validating step. Upon treatment with acid (TFA or high conc.[6] Acetic Acid), the solution turns bright yellow/orange .

-

Mechanism: Formation of the stable triphenylmethyl carbocation (

). -

QC Tip: If the solution remains colorless upon acid treatment, the coupling failed (no trityl was present).

Figure 3: Acid-mediated deprotection yielding the diagnostic yellow trityl cation.

Part 5: Quality Control & Troubleshooting

| Test | Expected Result | Common Failure Mode |

| 1H NMR (DMSO-d6) | Multiplet at 7.2-7.5 ppm (15H, Trityl aromatic); Singlet at 1.9 ppm (3H, Acetate). | Missing acetate peak (indicates free base); Extra aromatic peaks (impurities). |

| Mass Spectrometry | m/z = 303.2 | m/z = 545 (Di-trityl byproduct). |

| Solubility Check | Clear solution in DCM. | Turbidity implies presence of inorganic salts or di-trityl species. |

References

- Protective Groups Strategy: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience, 1999.

-

Synthesis Protocol: "Synthesis of Mono-Boc-Protected Diamines" (Analogous methodology for mono-protection via dilution). BenchChem Technical Guides.

-

Trityl Deprotection Mechanism: "Trityl Protection and Deprotection Conditions." Common Organic Chemistry.

- Applications in PNA: "Peptide Nucleic Acids: Protocols and Applications." Horizon Discovery / PerkinElmer Technical Notes.

-

Commercial Data: "N-Trityl-1,2-ethylenediamine properties." PubChem Compound Summary.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]

Navigating the Nucleophile: A Technical Guide to Trt-EDA Free Base vs. Acetate Salt

For the discerning researcher in drug development and advanced synthesis, the choice between a free base and a salt form of a reagent is not merely a matter of convenience; it is a critical decision that can profoundly impact reaction efficiency, product purity, and overall workflow. This guide provides an in-depth technical analysis of N-(Trityl)ethylenediamine (Trt-EDA) in its free base and acetate salt forms, offering field-proven insights to inform your experimental design.

At the Bench: A Comparative Overview

The fundamental difference between Trt-EDA free base and its acetate salt lies in the protonation state of the primary amine. The free base possesses a lone pair of electrons on this nitrogen, rendering it a potent nucleophile but also susceptible to atmospheric oxidation. The acetate salt, conversely, features a protonated primary amine, which enhances its stability and modifies its physical properties. A direct comparison of their key attributes is presented below.

| Property | Trt-EDA Free Base | Trt-EDA Acetate Salt | Rationale & Implications |

| Molecular Formula | C₂₁H₂₂N₂ | C₂₃H₂₆N₂O₂ | The acetate salt incorporates one molecule of acetic acid. |

| Molecular Weight | 302.42 g/mol [1] | ~362.47 g/mol | The higher molecular weight of the salt form must be accounted for in stoichiometric calculations. |

| Physical State | Likely a solid | Crystalline solid | Acetate salts are often crystalline and easier to handle than their corresponding free bases. |

| Solubility | Soluble in a range of organic solvents (e.g., DCM, THF, Ethyl Acetate). | Generally more soluble in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).[2] | The choice of solvent for a reaction will be heavily influenced by the form of Trt-EDA used. The salt form's increased polarity enhances its solubility in polar media. |

| Stability | Susceptible to oxidation due to the free primary amine. | More stable to air oxidation as the lone pair is protonated. | The acetate salt offers a longer shelf-life and greater stability under ambient conditions. |

| Reactivity | The free base is a ready-to-use nucleophile. | Requires deprotonation (neutralization) to liberate the free amine before it can act as a nucleophile. | Use of the acetate salt necessitates an additional in-situ or prior neutralization step, typically with a non-nucleophilic base. |

| Handling | May require storage under an inert atmosphere to prevent degradation. | More convenient for routine handling and storage. | The enhanced stability of the acetate salt simplifies handling procedures. |

The Equilibrium in Practice: Free Base vs. Acetate Salt

The interconversion between the free base and the acetate salt is a simple acid-base equilibrium. This relationship is fundamental to understanding their application in synthesis.

Caption: Acid-base equilibrium of Trt-EDA.

In the Hood: A Practical Workflow for Amide Coupling

To illustrate the practical differences in a laboratory setting, let us consider a common application: the use of Trt-EDA as a linker in solid-phase synthesis, specifically for the preparation of a peptide amide. The trityl group serves as a bulky, acid-labile protecting group for one of the amines, while the other is intended to react.

Objective: To couple a carboxylic acid to the free primary amine of Trt-EDA.

Materials:

-

Carboxylic acid of interest

-

Trt-EDA free base or Trt-EDA acetate salt

-

Coupling agent (e.g., HATU)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

Experimental Workflow Diagram

Caption: Workflow for amide coupling with Trt-EDA.

Step-by-Step Protocol:

Scenario A: Utilizing Trt-EDA Free Base

-

Dissolution: In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 eq) and Trt-EDA free base (1.05 eq) in anhydrous DMF.

-

Activation: In a separate vessel, dissolve the coupling agent, HATU (1.1 eq), in a minimal amount of anhydrous DMF.

-

Coupling: To the solution from step 1, add the HATU solution from step 2. Finally, add DIEA (2.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, proceed with a standard aqueous work-up and purification.

Causality Insight: The free base is immediately available for nucleophilic attack on the activated carboxylic acid. DIEA is added to activate the coupling agent and neutralize any acidic byproducts.

Scenario B: Utilizing Trt-EDA Acetate Salt

-

Dissolution and Neutralization: In a reaction vessel, dissolve the Trt-EDA acetate salt (1.05 eq) in anhydrous DMF. Add DIEA (1.1 eq) to this solution and stir for 10-15 minutes at room temperature. This step is crucial to generate the free base in situ.

-

Activation: In a separate vessel, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Coupling: Add the solution from step 2 to the neutralized Trt-EDA solution from step 1. Add an additional equivalent of DIEA (1.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir and monitor the reaction as described in Scenario A.

-

Work-up: Proceed with a standard aqueous work-up and purification.

Causality Insight: The initial addition of DIEA is a self-validating step to ensure the deprotonation of the acetate salt to the free amine, which is essential for the subsequent coupling reaction. Failure to perform this pre-activation will result in no reaction.

Conclusion: Making the Right Choice

The decision to use Trt-EDA free base or its acetate salt is contingent on the specific requirements of your synthesis and laboratory practices.

-

Choose Trt-EDA Free Base when:

-

The highest possible reactivity is required.

-

You are performing a reaction that is sensitive to the presence of additional base or salts.

-

You have the facilities for storage under an inert atmosphere.

-

-

Choose Trt-EDA Acetate Salt when:

-

Long-term storage and stability are a priority.

-

Ease of handling is a key consideration.

-

The reaction protocol can accommodate an initial neutralization step.

-

By understanding the fundamental chemical differences and their practical implications in the laboratory, researchers can leverage the distinct advantages of each form of Trt-EDA to achieve their synthetic goals with greater efficiency and success.

References

-

AmbioPharm. Which salt form should I choose for my peptide?. AmbioPharm. Available at: [Link].

-

PubChem. N,N-Diethylacrylamide. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. N-tritylethylenediamine. National Center for Biotechnology Information. Available at: [Link].

-

ResearchGate. (2022). Solubility Determination and Solvent Effect Analysis of N -Trityl Olmesartan Ethyl Ester in 13 Organic Solvents. ResearchGate. Available at: [Link].

-

de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N -trityl-amino acids. Digital.CSIC. Available at: [Link].

-

ResearchGate. (2008). Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. Available at: [Link].

Sources

Technical Guide: Solubility Profile and Handling of Trt-EDA AcOH

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Trt-EDA AcOH (N-Trityl-1,2-ethylenediamine acetate).

Executive Summary

This compound (N-Trityl-1,2-ethylenediamine acetate) is a bifunctional linker widely used in solid-phase peptide synthesis (SPPS) and organometallic chemistry.[1][2] Its solubility profile is defined by the competition between the massive, lipophilic trityl (triphenylmethyl) protecting group and the polar ethylenediamine acetate salt tail.

-

Primary Solvents (High Solubility): Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH).

-

Poor Solvents (Low Solubility/Insoluble): Water, Diethyl Ether, Hexanes.

-

Critical Handling Note: The trityl group is acid-labile .[1][3] While the acetate salt counterion provides stability, exposure to strong aqueous acids will cleave the protecting group, destroying the reagent.

Physicochemical Identity & Mechanism

To understand the solubility behavior, one must analyze the molecular architecture.

-

Chemical Name: N-Trityl-1,2-ethanediamine acetate (or N-Trityl-1,2-diaminoethane acetate).[1][2]

-

Molecular Structure:

[1][2] -

Molecular Weight: ~362.46 g/mol (Free base ~302.4 g/mol + AcOH ~60.05 g/mol ).[1]

Solubility Mechanism

-

The Hydrophobic Anchor (Trityl Group): The triphenylmethyl group consists of three phenyl rings, creating a large hydrophobic surface area. This dominates the molecule's interaction with solvents, driving high affinity for non-polar and chlorinated solvents like DCM.

-

The Polar Head (Amine Acetate): The ammonium acetate portion is hydrophilic and ionic. This provides solubility in polar organic solvents (DMF, MeOH) but is generally insufficient to overcome the trityl group's hydrophobicity to allow full dissolution in water.

Diagram: Solubility Logic Flow

Caption: Mechanistic breakdown of this compound solubility interactions.

Comparative Solubility Data

The following table summarizes the solubility performance of this compound across standard laboratory solvents at room temperature (25°C).

| Solvent Class | Specific Solvent | Solubility Rating | Observations |

| Chlorinated | Dichloromethane (DCM) | Excellent | Dissolves rapidly.[1][2] Preferred solvent for resin loading. |

| Polar Aprotic | DMF / DMSO | High | Excellent for peptide coupling reactions.[1][2] |

| Alcohols | Methanol / Ethanol | Good | Soluble due to the acetate salt character.[1][2] |

| Aqueous | Water | Poor / Sparingly | Forms cloudy suspensions or micelles.[1][2] Not recommended. |

| Ethers | Diethyl Ether | Insoluble | Used to precipitate the product during purification.[1][2] |

| Hydrocarbons | Hexanes | Insoluble | Trityl group lipophilicity is not enough to carry the salt.[1][2] |

Critical Analysis: Water vs. Organic[5][6][7][8]

-

Water: While the acetate salt is technically ionic, the "greasy" trityl group prevents true solvation. Attempting to dissolve this compound in water often results in a gummy residue or a fine suspension that cannot be filtered effectively.[1]

-

Organic Solvents: In DCM, the trityl group interacts favorably with the chlorinated solvent matrix, while the acetate salt is sufficiently dispersed. In DMF, the high dielectric constant solvates the salt head, while the organic nature of DMF accommodates the trityl tail.

Experimental Protocols

Protocol A: Dissolution for Resin Loading (Standard Workflow)

Context: Loading Trt-EDA onto a carboxyl-functionalized resin (e.g., 2-Chlorotrityl chloride resin or Wang resin activation).[1]

-

Calculate Molarity: Target a concentration of 0.1 M to 0.5 M .

-

Solvent Choice: Use DCM as the primary solvent. If the reagent does not dissolve immediately, add a small amount of DMF (up to 10% v/v) to aid the salt solvation.

-

Step-by-Step:

-

Weigh the this compound powder in a glass vial.

-

Add 90% of the calculated DCM volume.

-

Vortex or sonicate for 30–60 seconds.[1]

-

Checkpoint: The solution should be clear and colorless to pale yellow.

-

If particulates remain, add DMF dropwise until clear.

-

Protocol B: Solubility Verification Test

Context: Validating a new batch or checking solvent compatibility.

-

Place 10 mg of this compound into a clear HPLC vial.

-

Add 100 µL of the target solvent.

-

Vortex for 15 seconds.

-

Visual Inspection:

-

If insoluble, add solvent in 100 µL increments up to 1 mL (10 mg/mL limit).

Diagram: Resin Loading Workflow

Caption: Decision tree for dissolving this compound for solid-phase synthesis.

Handling & Stability Warnings

-

Acid Sensitivity: The Trityl (Trt) group is removed by weak acids (e.g., 1% TFA in DCM). Do not dissolve this compound in acidic aqueous buffers or solvents containing TFA/HCl unless deprotection is intended.[1]

-

Hygroscopicity: As an acetate salt, the compound can be hygroscopic. Store in a desiccator at -20°C. Moisture absorption can lead to hydrolysis or difficulty in accurate weighing.[1]

-

Free Base Conversion: If the free amine is required (removing the acetic acid), partition the compound between DCM and saturated aqueous NaHCO3. The Trt-EDA free base will partition into the DCM layer.

References

-

BenchChem . This compound | 1170595-42-2.[1][2][3] Retrieved from [1]

-

PubChem . Acetic Acid (CID 176) - Chemical and Physical Properties. Retrieved from [1][5]

-

Chem-Impex . Trityl-1,2-ethylenediamine acetic acid salt - Applications. Retrieved from [1][2]

-

Sigma-Aldrich . 1,2-Diaminoethane trityl resin - Technical Data. Retrieved from [1][2]

-

ResearchGate . Solubility Determination and Solvent Effect Analysis. Retrieved from

Sources

Technical Guide: Trt-EDA-AcOH – The Universal Backbone for PNA Synthesis

[1]

Core Directive & Executive Summary

Trt-EDA-AcOH (N-(2-Tritylaminoethyl)glycine), often referred to in shorthand as Trt-Aeg-OH , is the foundational chemical intermediate for the synthesis of Peptide Nucleic Acids (PNAs) .[1] Unlike standard amino acids, which define the peptide sequence via side chains, Trt-EDA-AcOH provides the achiral, neutral polyamide backbone that replaces the sugar-phosphate backbone of DNA/RNA.

Its primary utility lies in its secondary amine , which serves as the attachment point for nucleobases (A, C, G, T) or other functional ligands (fluorophores, drugs). Consequently, Trt-EDA-AcOH is the critical "blank slate" precursor used to manufacture Fmoc- or Boc-protected PNA monomers required for Solid-Phase Peptide Synthesis (SPPS).[1]

Key Technical Advantages:

-

Orthogonality: The bulky Trityl (Trt) group protects the primary amine, preventing polymerization while leaving the secondary amine free for functionalization.

-

Versatility: Allows for the synthesis of custom PNA monomers containing unnatural bases or conjugation handles.[1]

-

Scalability: Supports solution-phase derivatization prior to solid-phase assembly.[1]

Chemical Identity & Mechanism[1][2]

Structural Analysis

The molecule consists of an ethylenediamine core functionalized with a glycine unit and protected by a triphenylmethyl (trityl) group.[1]

-

Chemical Name: N-(2-Tritylaminoethyl)glycine[1]

-

Common Abbreviations: Trt-Aeg-OH, Trt-EDA-AcOH[1]

-

CAS Number: 115450-68-3 (Generic Aeg backbone), 169396-92-3 (Trt-Aeg-OMe precursor often cited).[1] Note: Commercial salts (HCl, DEA) vary.[1]

-

Molecular Formula: C

H

The "Blank Slate" Mechanism

In PNA synthesis, the identity of the "residue" is determined not by the backbone itself, but by the nucleobase attached to it. Trt-EDA-AcOH acts as the universal acceptor.[1]

-

Selective Acylation: The secondary amine is more nucleophilic than the carboxylate (under proper activation) but less sterically hindered than the Trt-protected primary amine.[1] This allows for selective acylation by a carboxymethyl-nucleobase (e.g., Thymine-1-acetic acid).[1]

-

Protecting Group Exchange: Once the base is attached, the Trt group (acid-labile) is typically removed and replaced with Fmoc (base-labile) or Boc (acid-labile, different condition) to make the monomer compatible with standard SPPS cycles.[1]

Visualization: PNA Monomer Assembly Pathway

Figure 1: The synthetic workflow converting Trt-EDA-AcOH into a SPPS-ready PNA monomer. The Trt group serves as a temporary shield during the critical base-attachment step.

Applications in Drug Development

PNA Oligomer Synthesis

PNA oligomers are potent tools for antisense therapy and gene editing (e.g., steric blocking of mRNA translation). Trt-EDA-AcOH is the raw material for creating the library of monomers (A, T, C, G) required to synthesize these sequences.

Peptide-Drug Conjugates (PDCs)

Researchers utilize Trt-EDA-AcOH as a non-peptide linker .[1]

-

Spacer Function: The ethylenediamine-glycine motif provides a flexible, hydrophilic spacer between a targeting peptide and a cytotoxic payload.

-

Branching Point: The secondary amine can be derivatized with a drug molecule, while the N- and C-termini are integrated into the peptide chain.[1]

Backbone Modification (Gamma-PNA)

Advanced PNA designs, such as

Experimental Protocol: Synthesis of Fmoc-PNA Monomer[1][2][3]

Objective: Synthesize Fmoc-Aeg(Thymine)-OH starting from Trt-EDA-AcOH. Safety: Perform all reactions in a fume hood. TFA is corrosive.[1]

Materials

-

Trt-EDA-AcOH (Trt-Aeg-OH)[1]

-

Thymine-1-acetic acid (Thy-CH

-COOH)[1] -

DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl[1]

-

DhBtOH (3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) or HOBt[1]

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)[1]

Step-by-Step Methodology

| Step | Operation | Critical Technical Note |

| 1. Activation | Dissolve Thymine-1-acetic acid (1.0 eq) and DhBtOH (1.1 eq) in DMF. Add DCC (1.1 eq) at 0°C. Stir for 1h. | Activation forms the active ester.[1] DhBtOH is preferred over HOBt for PNA to minimize side reactions.[1] |

| 2. Coupling | Add Trt-EDA-AcOH (1.0 eq) and TEA (1.0 eq) to the mixture. Stir at RT for 4-16h.[1] | The secondary amine of the backbone attacks the activated thymine acid. Monitor by TLC/LCMS. |

| 3. Workup | Filter off DCU urea.[1] Evaporate DMF. Precipitate in water/acid or extract with DCM.[1] | Product is Trt-Aeg(T)-OH .[1] The Trt group is still intact.[1] |

| 4. Detritylation | Dissolve intermediate in DCM.[1][4] Add TFA dropwise to reach 2-5% concentration.[1] Stir for 30 min. | Trt is highly acid-labile.[1] Do not use 95% TFA yet; mild acid is sufficient and prevents depurination if using A/G bases.[1] |

| 5. Fmoc Protection | Neutralize solution with Na | pH control (8.5-9.[1]0) is vital for Fmoc attachment. |

| 6.[1] Purification | Acidify to pH 2.[1] Extract with EtOAc.[1] Recrystallize or purify via Prep-HPLC. | Target: Fmoc-Aeg(T)-OH . Confirm by NMR/MS. |

Quantitative Data: Solubility & Stability

The following table summarizes the physicochemical properties of Trt-EDA-AcOH relevant to synthesis planning.

| Parameter | Value / Characteristic | Implication for Protocol |

| Solubility | High in DMF, DCM, DMSO.[1] Low in Water.[1] | Perform coupling reactions in DMF or DCM. |

| Acid Stability | Labile (cleaves in <5% TFA/DCM).[1] | Incompatible with standard Boc deprotection cycles (50% TFA).[1] |

| Base Stability | Stable (e.g., 20% Piperidine).[1] | Compatible with Fmoc protocols if used as a permanent group (rare).[1] |

| Storage | 2-8°C, Desiccated. | Hygroscopic.[1] Moisture can hydrolyze active esters during coupling.[1] |

Troubleshooting & Optimization

Aggregation

PNA sequences are prone to aggregation during synthesis.[1]

-

Solution: If using Trt-EDA-AcOH to build PNA on-resin (uncommon but possible), use a low-loading resin (0.2 mmol/g) and high temperature (50°C) during coupling to disrupt secondary structures.[1]

Racemization

While the Aeg backbone is achiral, the attachment of chiral PNA modifications (e.g., gamma-PNA) carries racemization risks.

-

Control: Use HATU/DIEA for activation of chiral derivatives instead of carbodiimides to minimize racemization.

N-Terminal Capping

When using Trt-EDA-AcOH as a linker, ensure complete acylation of the secondary amine.[1] Unreacted secondary amines can act as nucleophiles in subsequent steps, leading to branched peptides.

-

Test: Perform a chloranil test (sensitive to secondary amines) rather than a Kaiser test (primary amines only).

References

-

Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide.[1] Science.[1] [Link][1]

-

Thomson, S. A., et al. (1995).[1] Fmoc mediated synthesis of peptide nucleic acids.[1][2][5][6] Tetrahedron.[1][2] [Link]

-

Casale, R., et al. (2020).[1] Solid Phase Synthesis of Peptide Nucleic Acids (PNAs).[1][2][5][7][8] Methods in Molecular Biology.[1][4][9] [Link][1]

-

Albericio, F., & Kruger, H. G. (2012).[1] Therapeutic applications of peptide nucleic acids.[1][2] Future Medicinal Chemistry.[1] [Link][1]

Sources

- 1. Fmoc-D-Tyr(Trt)-OH | C43H35NO5 | CID 68491402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influence of the metal complex-to-peptide linker on the synthesis and properties of bioactive CpMn(CO)3 peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. A solid-phase CuAAC strategy for the synthesis of PNA containing nucleobase surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 7. researchgate.net [researchgate.net]

- 8. Solid-phase synthesis of peptide nucleic acid (PNA) monomers and their oligomerization using disulphide anchoring linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2020030663A1 - Cleavable linker for peptide synthesis - Google Patents [patents.google.com]

Technical Monograph: Trt-EDA-AcOH (N-Trityl-1,2-Ethanediamine Acetate)

Executive Summary

Trt-EDA-AcOH (N-Trityl-1,2-diaminoethane acetate; CAS: 1170595-42-2) is a specialized bifunctional linker reagent widely utilized in bioconjugation, peptide synthesis, and surface modification.[1][2][3] It serves as a mono-protected ethylenediamine spacer, allowing for the controlled, sequential functionalization of diamines. The bulky trityl (Trt) group protects one amine from electrophilic attack, while the other amine is available (as an acetate salt) for immediate coupling. This guide provides a comprehensive technical analysis, validated protocols, and sourcing data for researchers in drug discovery and chemical biology.

Chemical Identity & Physicochemical Properties[1][4][5][6][7]

The compound is a salt complex comprising a mono-tritylated ethylenediamine cation and an acetate anion.[4] This salt form confers stability to the free amine, preventing oxidative degradation and carbamate formation typically seen in free aliphatic diamines.

Table 1: Physicochemical Specifications

| Property | Specification |

| Common Name | Trt-EDA-AcOH |

| Systematic Name | N-Trityl-1,2-ethanediamine acetate salt |

| Synonyms | N-Trityl-1,2-diaminoethane acetate; Mono-trityl ethylenediamine acetic acid salt; Trt-NH-(CH₂)₂-NH₂[3][4][5] · AcOH |

| CAS Number | 1170595-42-2 |

| Molecular Formula | C₂₃H₂₆N₂O₂ (C₂₁H₂₂N₂[6][4] · C₂H₄O₂) |

| Molecular Weight | 362.46 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF; Slightly soluble in water |

| Storage | 2–8°C (Desiccate); Hygroscopic |

Commercial Availability & Catalog Numbers

To ensure reproducibility, use reagents from verified suppliers with purity ≥97%.

Table 2: Supplier Catalog Index

| Supplier | Catalog Number | Purity | Pack Size |

| Chem-Impex | 07147 | ≥98% (HPLC) | 1g, 5g, 25g |

| BenchChem | B1439231 | ≥97% | Custom |

| Santa Cruz Biotech | sc-391945 (Verify Batch) | ≥98% | Variable |

| BOC Sciences | 1170595-42-2 | Industrial/Reagent | Bulk |

| GLR Innovations | TRT-EDA ACOH | 95-98% | Custom |

Note: The "AcOH" designation is critical. Ensure you are not purchasing the hydrochloride (HCl) salt if your protocol is sensitive to chloride ions or requires milder basic conditions for neutralization.

Technical Deep Dive: Mechanism & Application

Structural Logic: The Trityl Advantage

The Trityl (triphenylmethyl) group is a sterically bulky, acid-labile protecting group.

-

Steric Shielding: The massive steric bulk of the three phenyl rings prevents the protected nitrogen from acting as a nucleophile, ensuring chemoselectivity at the distal amine.[4]

-

Orthogonal Deprotection: Unlike Boc (requires 50% TFA) or Fmoc (requires Piperidine), Trt is extremely acid-sensitive. It can be removed with 1% TFA in DCM or dilute acetic acid/HFIP, allowing for the retention of other acid-sensitive groups (like Boc or tBu) elsewhere in the molecule.

Reaction Workflow Visualization

The following diagram illustrates the sequential functionalization logic using Trt-EDA-AcOH.

Figure 1: Sequential conjugation workflow. The Trt group remains stable during basic coupling (pH 8) but is cleaved rapidly under mild acidic conditions.

Experimental Protocols

Protocol A: Coupling Trt-EDA-AcOH to an NHS-Ester

Objective: Conjugate the linker to a carboxylic acid derivative (via NHS ester) to create an amine-functionalized construct.

Materials:

-

Trt-EDA-AcOH (MW 362.46)[4]

-

Target-NHS Ester

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 1.2 equivalents of Trt-EDA-AcOH in anhydrous DMF.

-

Neutralization: Add 2.5 equivalents of DIPEA.

-

Why: The starting material is an acetate salt.[4] DIPEA liberates the free amine (-NH2) for reaction.

-

-

Coupling: Add the solution dropwise to 1.0 equivalent of the Target-NHS Ester dissolved in DMF.

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours under nitrogen.

-

Monitoring: Monitor by TLC or LC-MS. The Trt group is highly lipophilic; the product will shift significantly to a higher retention time compared to the starting NHS ester.

-

Work-up: Dilute with EtOAc, wash with 5% citric acid (removes excess DIPEA/EDA), water, and brine. Dry over Na₂SO₄.

Protocol B: Selective Trityl Deprotection

Objective: Remove the Trt group to liberate the distal primary amine without affecting other acid-stable groups (e.g., Boc).

Reagents:

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIPS) - Scavenger for Trityl Cation

Step-by-Step:

-

Preparation: Prepare a solution of 1% TFA (v/v) and 2% TIPS in DCM.

-

Critical: High concentrations of TFA (>5%) may prematurely cleave other protecting groups or degrade sensitive linkers.

-

-

Reaction: Dissolve the Trt-protected intermediate in the cleavage cocktail (10 mL per gram of compound).

-

Observation: The solution typically turns bright yellow (Trityl cation formation) and then fades as the cation is scavenged by TIPS.

-

Duration: Stir for 15–30 minutes at RT. Monitor by TLC (disappearance of the high-Rf Trt spot).

-

Quenching: Neutralize with 5% DIPEA in MeOH or evaporate DCM/TFA under reduced pressure (keep temperature <30°C).

-

Purification: Precipitate in cold diethyl ether or purify via semi-prep HPLC.

Mechanism of Action: Trityl Cation Scavenging

Understanding the cleavage mechanism is vital for troubleshooting low yields.

Figure 2: Acid-catalyzed deprotection mechanism. The scavenger (TIPS) is essential to prevent the re-attachment of the trityl cation to the amine.

References

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 43835039 (Trityl-1,2-diaminoethane acetate). Retrieved from [Link][4]

Sources

- 1. bocscichem.lookchem.com [bocscichem.lookchem.com]

- 2. Trt-DAP.AcOH | CAS 325143-22-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. MONO-TRITYL ETHYLENEDIAMINE ACETIC ACID SALT | 1170595-42-2 [amp.chemicalbook.com]

- 4. This compound | 1170595-42-2 | Benchchem [benchchem.com]

- 5. Trityl-1,2-diaminoethane·AcOH | CAS 1170595-42-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Coupling of N-Trityl-aminoethoxyacetic Acid (Trt-AEEA-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Flexible Linkers in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemical and pharmaceutical research, enabling the construction of complex peptide sequences with high fidelity.[1] Beyond the assembly of natural amino acids, the covalent attachment of functional moieties—such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains—is critical for developing advanced diagnostics, targeted therapeutics, and peptides with enhanced pharmacokinetic profiles. The choice of linker used to attach these moieties is paramount, as it can influence the solubility, stability, and biological activity of the final conjugate.

This document provides a detailed protocol for the coupling of N-Trityl-aminoethoxyacetic acid (Trt-AEEA-OH), a versatile and commonly used bifunctional linker. This molecule, referred to here by the user's nomenclature Trt-eda acoh, incorporates a flexible and hydrophilic aminoethoxyethyl spacer that separates the peptide from a conjugated molecule, and two key functional groups:

-

A carboxylic acid (-COOH) for covalent attachment to a free amine on the peptide-resin, typically the N-terminal α-amino group.

-

An amine (-NH) protected by a bulky and highly acid-labile Trityl (Trt) group. This group ensures the amine remains inert during coupling and can be selectively deprotected under mild acidic conditions for subsequent conjugation reactions.[2]

The significant steric hindrance presented by the Trityl group necessitates a carefully optimized coupling strategy to ensure high efficiency and prevent the formation of deletion sequences. This guide provides a robust, field-proven protocol and explains the chemical principles that underpin each step, empowering researchers to confidently and successfully incorporate this valuable linker into their peptide synthesis workflows.

Principle of the Coupling Reaction

The coupling of Trt-AEEA-OH to a resin-bound peptide with a free N-terminal amine is an amide bond formation reaction.[3] The core of this process involves the activation of the linker's carboxylic acid group to transform it into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the peptide's primary amine.

The primary challenge in this specific coupling is the steric bulk of the N-Trityl group, which can physically impede the approach of the activated carboxyl group to the resin-bound amine.[4] This steric hindrance can lead to slow reaction kinetics and incomplete coupling. To overcome this, the protocol employs highly efficient coupling reagents and optimized reaction conditions.

Common activation strategies fall into two main categories:

-

Carbodiimide-based Activation: Reagents like N,N'-Diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® traps this intermediate as a less racemization-prone but still highly reactive ester, which then reacts with the amine.[3]

-

Onium Salt-based Activation: Phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU, HCTU, COMU) salts react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form activated esters (OBt, OAt, or Oxyma esters).[3] Reagents like HATU are particularly effective for sterically hindered couplings due to the formation of a highly reactive OAt ester.[3]

This protocol will focus on the use of HATU, a highly recommended reagent for difficult couplings, but will also provide parameters for other common reagents.

Experimental Workflow for Trt-AEEA-OH Coupling

Figure 1. Workflow for the solid-phase coupling of Trt-AEEA-OH.

Materials and Reagents

-

Resin: Peptide-resin with a free N-terminal primary amine (e.g., after Fmoc deprotection), pre-swollen in DMF.

-

Linker: N-Trityl-aminoethoxyacetic acid (Trt-AEEA-OH).

-

Coupling Reagents:

-

Primary Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Alternatives: HCTU, HBTU, PyBOP, or DIC/Oxyma Pure.

-

-

Base: N,N-Diisopropylethylamine (DIPEA, also known as Hünig's base).

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade (amine-free).

-

Dichloromethane (DCM), synthesis grade.

-

Methanol (MeOH), ACS grade.

-

-

Washing Solution: DMF.

-

Fmoc-Deprotection Solution: 20% (v/v) Piperidine in DMF.

-

Kaiser Test Kit: [5]

-

Solution A: Phenol in ethanol.

-

Solution B: Potassium cyanide (KCN) in pyridine.

-

Solution C: Ninhydrin in ethanol. Safety Note: The Kaiser test involves highly toxic reagents (KCN, phenol, pyridine) and must be performed in a certified fume hood with appropriate personal protective equipment (PPE).[6]

-

-

Capping Solution (Optional): 10% (v/v) Acetic Anhydride and 1% (v/v) DIPEA in DMF.

-

Equipment:

-

Solid-phase peptide synthesis vessel (manual or automated).

-

Shaker or bubbler (for mixing).

-

Syringes and needles.

-

Small glass test tubes for Kaiser test.

-

Heating block (for Kaiser test).

-

Detailed Step-by-Step Protocol

This protocol assumes a starting scale of 0.1 mmol of free amine on the resin. Adjust volumes and quantities proportionally for different scales.

Part 1: Resin Preparation (N-terminal Deprotection)

-

Swelling: If the resin is dry, swell it in DMF for 30-60 minutes.

-

Fmoc Removal:

-

Drain the DMF from the swollen peptide-resin.

-

Add the 20% piperidine in DMF solution (e.g., 2-3 mL for 0.1 mmol scale).

-

Agitate for 5 minutes. Drain.

-

Add a fresh aliquot of 20% piperidine in DMF.

-

Agitate for an additional 15-20 minutes.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times, e.g., 3-5 mL each). This step is critical to remove all residual piperidine, which would otherwise neutralize the coupling reagents.

-

Perform a Kaiser test on a few beads to confirm the presence of a free primary amine (a strong blue color indicates successful deprotection).[5]

-

Part 2: Trt-AEEA-OH Coupling

-

Reagent Preparation (Pre-activation):

-

In a separate vial, dissolve Trt-AEEA-OH (e.g., 3 equivalents, ~116 mg for 0.1 mmol scale) and HATU (e.g., 2.9 equivalents, ~110 mg) in a minimal volume of DMF (e.g., 1 mL).

-

Add DIPEA (e.g., 6 equivalents, ~105 µL).

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Drain the final DMF wash from the deprotected peptide-resin.

-

Immediately add the pre-activated Trt-AEEA-OH solution to the resin.

-

Ensure the resin is fully submerged and agitate the mixture at room temperature.

-

Crucial Point: Due to the steric hindrance of the Trityl group, a longer coupling time is recommended. Allow the reaction to proceed for at least 2 hours. For particularly difficult sequences, this can be extended to 4 hours or overnight.

-

-

Monitoring the Reaction (Kaiser Test):

-

After the desired coupling time, take a small sample of resin beads (10-20 beads).

-

Wash the sample beads thoroughly with DMF, then with ethanol, to remove any residual reagents.

-

Perform the Kaiser test as per the kit instructions (add reagents A, B, and C and heat to ~120°C for 5 minutes).[5]

-

Interpreting the Result:

-

Negative (Colorless/Yellow beads and solution): The coupling is complete. Proceed to Part 3.

-

Positive (Dark Blue beads and/or solution): The coupling is incomplete. There are still significant amounts of unreacted primary amines.

-

-

-

Troubleshooting Incomplete Coupling:

Part 3: Post-Coupling Wash and Capping (Optional)

-

Washing:

-

Once the coupling is confirmed to be complete (negative Kaiser test), drain the reaction mixture.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts.

-

Wash with DCM (3 times) and finally with MeOH (3 times) to shrink the resin for drying if the synthesis is complete, or proceed with DMF washes if continuing the synthesis.

-

-

Optional Capping:

-

If the Kaiser test is slightly positive after the first or second coupling, it may be preferable to cap the small number of unreacted amines to prevent the formation of deletion peptide side products.

-

Add the capping solution to the resin and agitate for 30 minutes.

-

Wash thoroughly with DMF (5 times) before proceeding to the next step.

-

The resin is now successfully functionalized with the Trt-AEEA linker and is ready for the next step, which could be the deprotection of the Trityl group to expose the amine for further conjugation on-resin, or cleavage of the entire modified peptide from the solid support.

Quantitative Data and Optimization Strategies

The success of coupling a sterically hindered linker like Trt-AEEA-OH is highly dependent on the choice of coupling reagents and reaction conditions.

| Coupling Reagent | Equivalents (Linker:Reagent:Base) | Typical Coupling Time | Notes and Rationale |

| HATU (Recommended) | 3 : 2.9 : 6 | 2 - 4 hours | Forms highly reactive OAt esters. Considered one of the most effective reagents for hindered couplings.[3] The extra equivalent of base ensures the reaction environment remains basic. |

| HCTU / HBTU | 3 : 2.9 : 6 | 2 - 4 hours | Robust and widely used aminium salts. HCTU is often faster and more soluble. Less reactive than HATU but effective for many applications.[8] |

| DIC / Oxyma Pure | 3 : 3 : - | 3 - 6 hours | A carbodiimide-based method. Oxyma is a superior additive to HOBt, reducing racemization and improving safety. This method avoids a strong organic base, which can be beneficial in some cases.[3] |

| PyBOP | 3 : 3 : 6 | 3 - 6 hours | A phosphonium salt-based reagent. Generates HOBt as a byproduct. Effective, but can be less potent than modern aminium salts for very difficult couplings. |

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Positive Kaiser Test after 2 hours | 1. Steric hindrance from Trt-group and/or peptide sequence. 2. Poor resin swelling. 3. Degraded or low-quality coupling reagents/solvents. | 1. Double Couple: Perform a second coupling with fresh reagents.[4] 2. Extend Time: Increase initial coupling time to 4 hours or overnight. 3. Switch Reagent: Use a more powerful reagent like HATU or COMU.[3] 4. Ensure resin is fully swollen and reagents are fresh. |

| Low final yield of modified peptide | 1. Incomplete coupling leading to truncated sequences. 2. Premature cleavage of the linker/peptide from the resin. | 1. Implement routine Kaiser testing to ensure complete coupling at each step. 2. Use a capping step to terminate unreacted chains. 3. Ensure the resin and linker are stable to all synthesis conditions (e.g., avoid excessive heating with acid-labile resins). |

| Side reactions (e.g., modification of side chains) | Reactive trityl cation formed during synthesis (unlikely during coupling, more a risk during final cleavage). | This is primarily a concern for the final cleavage step. Ensure the cleavage cocktail contains appropriate scavengers like Triisopropylsilane (TIS) or water.[2][9] |

References

-

Albericio, F., & de la Torre, B. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

-

Biotage. (2023). Using double coupling to improve your peptide synthesis. [Link]

-

Gregersen Echers, S. (2018). Response to "What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?". ResearchGate. [Link]

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

-

Todorovski, T. (2015). Response to "Are double couplings in SPPS interesting for purity of short peptides?". ResearchGate. [Link]

- Sliedregt, K. M., Schouten, A., Kroon, J., & Liskamp, R. M. J. (2011). Reaction of N-trityl amino acids with BOP: Efficient synthesis of t-butyl esters as well as N-trityl serine- and threonine-β-lactones. International Journal of Peptide and Protein Research.

-

Katritzky, A. R., et al. (1996). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

-

Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

ATHERTON, E., & SHEPPARD, R. C. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]

-

Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

-

Zikos, C., et al. (2003). Comparative evaluation of four trityl-type amidomethyl polystyrene resins in Fmoc solid phase peptide synthesis. PubMed. [Link]

-

Aapptec. (n.d.). SYNTHESIS NOTES. [Link]

-

Rojas, C. M. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry (RSC Publishing). [Link]

-

Konno, H. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. PubMed. [Link]

-

Aapptec. (n.d.). Coupling Reagents. [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bachem.com [bachem.com]

- 4. biotage.com [biotage.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

How to synthesize N-Trityl-1,2-ethanediamine from ethylenediamine

An Application Note for the Selective Synthesis of N-Trityl-1,2-ethanediamine

Abstract

This application note provides a detailed protocol for the selective mono-N-protection of ethylenediamine using trityl chloride. N-Trityl-1,2-ethanediamine is a valuable bifunctional molecule, serving as a crucial building block in medicinal chemistry, ligand synthesis, and materials science. The primary challenge in its synthesis is achieving mono-substitution on a symmetric C2-diamine. This guide outlines a robust methodology that leverages stoichiometric control to favor the desired product, followed by a comprehensive purification and characterization strategy. The causality behind experimental choices, from reaction mechanism to purification techniques, is explained to provide researchers with a deep, actionable understanding of the process.

Introduction and Scientific Rationale

Ethylenediamine is a fundamental, nucleophilic building block possessing two primary amine groups. In multistep synthetic campaigns, it is often imperative to differentiate these two functional groups to enable sequential, controlled elaboration of a molecular scaffold. The triphenylmethyl (trityl, Tr) group is an excellent choice for the protection of primary amines due to its significant steric bulk, which can direct the regioselectivity of subsequent reactions, and its lability under acidic conditions, allowing for facile deprotection without affecting more robust protecting groups.[1]

The synthesis of N-Trityl-1,2-ethanediamine presents a classic chemoselectivity problem: how to prevent the formation of the di-substituted byproduct, N,N'-ditritylethylenediamine. The protocol detailed herein addresses this challenge by employing a large molar excess of ethylenediamine relative to trityl chloride. This statistically favors the reaction of the electrophilic tritylating agent with an unreacted, and therefore more abundant, ethylenediamine molecule over a second reaction with the mono-substituted product.

Reaction Mechanism and Basis for Selectivity

The N-tritylation of an amine proceeds via a nucleophilic substitution reaction. The mechanism is generally considered to be SN1 in nature, driven by the formation of the highly stable trityl carbocation.[1]

-

Formation of the Trityl Cation: In a polar aprotic solvent, trityl chloride (Tr-Cl) dissociates to form a resonance-stabilized triphenylmethyl carbocation and a chloride anion. This is the rate-determining step.

-

Nucleophilic Attack: The primary amine of ethylenediamine, acting as a nucleophile, attacks the electrophilic trityl cation.

-

Deprotonation: A mild base, such as triethylamine (TEA), is included in the reaction to neutralize the hydrochloric acid (HCl) generated, preventing the protonation of the unreacted amine starting material and driving the reaction to completion.

Achieving Mono-Selectivity: The key to forming the mono-adduct is to ensure that the concentration of unreacted ethylenediamine is significantly higher than the concentration of the mono-tritylated product at all times. By using a 5- to 10-fold excess of ethylenediamine, the probability of a trityl cation encountering an unreacted diamine is much greater than it encountering the already-formed N-Trityl-1,2-ethanediamine.

Detailed Experimental Protocol

This protocol is designed for the synthesis of N-Trityl-1,2-ethanediamine on a 10 mmol scale of the limiting reagent, trityl chloride.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Quantity | Properties |

| Trityl Chloride (TrCl) | 76-83-5 | 278.78 | 10.0 | 2.79 g | White solid, moisture sensitive |

| Ethylenediamine (EDA) | 107-15-3 | 60.10 | 100.0 | 6.01 g (6.7 mL) | Colorless liquid, corrosive |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 12.0 | 1.21 g (1.67 mL) | Colorless liquid, strong odor |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 150 mL | Volatile, colorless liquid |

| Copper(II) Sulfate (CuSO₄) | 7758-98-7 | 159.61 | - | (for 10% w/v soln) | Blue solid (anhydrous is white) |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | (for sat. soln) | White powder |

| Brine (sat. NaCl soln) | - | - | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~5 g | White powder, desiccant |

| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | - | ~100 g | 230-400 mesh |

Equipment

-

250 mL and 500 mL round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders)

-

TLC plates (silica gel 60 F₂₅₄)

Reaction Setup and Synthesis

-

Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ethylenediamine (6.7 mL, 100 mmol, 10 eq.). Dilute with 100 mL of dichloromethane (DCM).

-

Reagent Addition: In a separate 250 mL flask, dissolve trityl chloride (2.79 g, 10.0 mmol, 1.0 eq.) and triethylamine (1.67 mL, 12.0 mmol, 1.2 eq.) in 50 mL of DCM.

-

Reaction: Transfer the trityl chloride solution to a dropping funnel. Add the solution dropwise to the stirred ethylenediamine solution at room temperature over a period of 1 hour.

-

Monitoring: Allow the reaction to stir at room temperature for an additional 3-4 hours. Monitor the consumption of trityl chloride by Thin Layer Chromatography (TLC) using an eluent of 90:10:1 DCM/Methanol/TEA. The trityl chloride spot should disappear.

Work-up and Purification

-

Quenching: Transfer the reaction mixture to a 500 mL separatory funnel.

-

Removal of Excess Ethylenediamine: Wash the organic layer with a 10% aqueous solution of copper(II) sulfate (2 x 50 mL). The aqueous layer will turn a deep blue color as it chelates the excess ethylenediamine.

-

Aqueous Washes: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude off-white solid or viscous oil.

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Eluent System: A gradient of 0% to 5% methanol in dichloromethane is typically effective. It is highly recommended to add 0.5-1% triethylamine to the eluent mixture to prevent the amine product from streaking on the acidic silica gel.

-

Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product (typically has an Rf of ~0.3-0.4 in 95:5 DCM/MeOH).

-

-

Final Product: Concentrate the pure fractions under reduced pressure to yield N-Trityl-1,2-ethanediamine as a white to off-white solid. Dry under high vacuum.

Quantitative Data and Characterization

Reaction Parameters Summary

| Parameter | Value |

| Limiting Reagent | Trityl Chloride |

| Molar Ratio (EDA:TrCl:TEA) | 10 : 1 : 1.2 |

| Reaction Temperature | Room Temperature (~20-25 °C) |

| Reaction Time | ~4-5 hours |

| Theoretical Yield | 3.02 g |

| Expected Yield | 70-85% |

Expected Product Characterization

As of the date of this publication, a publicly available, verified reference spectrum for N-Trityl-1,2-ethanediamine (CAS 75257-79-3) is not available in common databases.[2] The following data are based on theoretical predictions from the known structure. Researchers must perform their own characterization to confirm product identity and purity.

-

Appearance: White to off-white solid.

-

Molecular Formula: C₂₁H₂₂N₂

-

Molecular Weight: 302.42 g/mol [3]

| Analysis Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.20-7.50 (m, 15H, Ar-H ), 2.81 (t, 2H, -NH-CH₂-), 2.55 (t, 2H, -CH₂-NH₂), ~1.5-2.0 (br s, 3H, -NH - and -NH₂ ) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145-147 (Ar-C, ipso), ~126-129 (Ar-CH), ~70-72 (quaternary C -NTr), ~45-48 (-NH-C H₂-), ~40-43 (-C H₂-NH₂) |

| IR Spectroscopy (KBr, cm⁻¹) | ~3400-3300 cm⁻¹ (N-H stretch, primary amine), ~3300 cm⁻¹ (N-H stretch, secondary amine), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~3000-2850 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1490, 1450 cm⁻¹ (Ar C=C stretch) |

| Mass Spectrometry (ESI+) | Expected m/z: 303.18 [M+H]⁺ |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from reaction setup to final product characterization.

Caption: Workflow for the synthesis and characterization of N-Trityl-1,2-ethanediamine.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Significant amount of di-tritylated byproduct observed | Insufficient excess of ethylenediamine was used. Addition of trityl chloride was too fast, creating localized high concentrations. | Increase the excess of ethylenediamine to 10-15 equivalents. Ensure the trityl chloride solution is added slowly over at least one hour with vigorous stirring. |

| Low reaction conversion (TrCl remains) | Reagents are wet (especially TrCl). Insufficient reaction time. | Use freshly opened or properly stored anhydrous reagents and solvents. Allow the reaction to proceed for a longer duration, monitoring by TLC every 2 hours. |

| Product streaks badly on TLC/Column | The silica gel is acidic, causing strong interaction with the amine product. | Add a small amount of a tertiary amine base (e.g., 0.5-1% triethylamine) to the eluent for both TLC and column chromatography to neutralize the silica surface. |

| Difficulty removing all excess ethylenediamine | Incomplete chelation during the work-up. | Perform an additional wash with the 10% CuSO₄ solution. The excess EDA is volatile and can also be partially removed by co-evaporation with a solvent like toluene under reduced pressure (use with caution). |

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ethylenediamine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle with extreme care.

-

Trityl Chloride: Causes skin irritation and serious eye irritation. It is moisture-sensitive and will hydrolyze to form HCl.

-

Triethylamine: Flammable liquid and vapor. It is toxic if inhaled and causes severe skin burns and eye damage. Has a very strong, unpleasant odor.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

-

Copper(II) Sulfate: Harmful if swallowed and causes serious eye irritation. It is also toxic to aquatic life.

Dispose of all chemical waste in accordance with local institutional and environmental regulations.

References

-

PubChem. N-tritylethylenediamine. National Center for Biotechnology Information. [Link]

- Massing, U., & Fichert, T. (2003). Lipid derivatives of polyamines.

-

Demirtas, I., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications: Organic Communications. [Link]

-

Kocaturk, M., & Yilmaz, I. (2002). The Selective Protection and Deprotection of Ambident Nucleophiles with Parent and Substituted Triarylmethyls. TURK J CHEM, 26, 759-766. [Link]

-

Wikipedia. Triphenylmethyl chloride. [Link]

-

Harris, E. B. J. (2014). Answer to "How can I make a mono adduct of amide from the reaction between lactone and ethylenediamine?". ResearchGate. [Link]

-

AIST. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

Using Trt-eda acoh as a bifunctional linker in drug delivery

Application Note: Trt-EDA-AcOH as a Bifunctional Spacer in Targeted Drug Delivery Synthesis

Executive Summary

In the architecture of targeted drug delivery systems, the linker is not merely a bridge; it is a functional component that dictates stability, solubility, and release kinetics. Trt-EDA-AcOH (N-Trityl-1,2-ethylenediamine acetate) has emerged as a critical building block for introducing a short, diamine-based spacer (

Unlike symmetric diamines that lead to polymerization or unwanted cross-linking, Trt-EDA-AcOH acts as a mono-protected heterobifunctional precursor . The Trityl (Trt) group provides steric bulk and extreme acid sensitivity, allowing for orthogonal deprotection strategies distinct from Fmoc or Boc chemistries. This guide details the protocols for utilizing Trt-EDA-AcOH to synthesize stable drug-linker conjugates, specifically focusing on its utility in preventing homobifunctional side reactions.

Technical Specifications & Chemical Logic

Trt-EDA-AcOH is the acetate salt of N-trityl-ethylenediamine.[1][2] The "AcOH" refers to the counterion that stabilizes the free amine as a solid salt, preventing oxidation and volatility issues common with free diamines.

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | N-(Triphenylmethyl)-1,2-ethanediamine acetate |

| CAS Number | 1170595-42-2 |

| Molecular Weight | 362.46 g/mol |

| Structure | Trt-NH-CH₂-CH₂-NH₂ · CH₃COOH |

| Appearance | White to off-white powder |

| Solubility | Soluble in DCM, DMF, DMSO; slightly soluble in water. |

| Purity Requirement | >98% (HPLC) for pharmaceutical applications |

The Orthogonal Strategy

The power of Trt-EDA-AcOH lies in the Trityl group's lability .

-

Fmoc: Removed by Base (Piperidine).

-

Boc: Removed by Strong Acid (50% TFA).

-

Trt: Removed by Weak Acid (1% TFA or dilute Acetic Acid).

This hierarchy allows the chemist to deprotect the linker amine without disturbing Boc-protected side chains on a peptide payload or cleaving a linker from a Wang resin.

Strategic Workflow: The "Sequential Amine" Approach

The following diagram illustrates the logical flow of using Trt-EDA-AcOH to link a Carboxylic Acid (Drug/Ligand) to an NHS-Ester (Reporter/Polymer), avoiding cross-reactivity.

Caption: Sequential conjugation workflow using Trt-EDA-AcOH to link a Drug (R) and a Target moiety.

Detailed Experimental Protocols

Protocol A: Coupling Trt-EDA-AcOH to a Carboxylic Acid Payload

Objective: Attach the linker to a Drug or Ligand (R-COOH) via the free amine of the EDA spacer.

Materials:

-

Payload: R-COOH (e.g., Folic Acid derivative, Peptide-COOH).

-

Coupling Agents: HATU or PyBOP.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF or DMSO.

Step-by-Step:

-

Activation: Dissolve R-COOH (1.0 equiv) in anhydrous DMF (concentration ~0.1 M). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes under Nitrogen.

-

Linker Addition: Add Trt-EDA-AcOH (1.2 equiv) directly to the reaction mixture.

-

Note: The acetate salt will dissolve and neutralize with the excess DIPEA. Add an additional 1.0 equiv of DIPEA to ensure the amine is free.

-

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.

-

Checkpoint: Look for the mass of [R-CO-NH-CH2-CH2-NH-Trt] + H+. The Trityl group adds significant hydrophobicity, shifting retention time later.

-

-

Work-up:

-

Precipitate into cold water or ether (depending on payload solubility).

-

Wash the solid with water to remove excess HATU byproducts and DIPEA salts.

-

Dry under high vacuum.

-

Protocol B: Selective Trityl Deprotection

Objective: Remove the Trityl group to reveal the second amine without cleaving other acid-sensitive groups (like t-Butyl esters) if present.

Reagents:

-

Deprotection Cocktail: 1% to 2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

-

Scavenger: Triisopropylsilane (TIPS) (2%) - Optional but recommended to prevent trityl cation re-attachment.

Step-by-Step:

-

Dissolution: Dissolve the Intermediate (from Protocol A) in DCM.

-

Acidification: Add the TFA/DCM cocktail dropwise.

-

Visual Indicator: The solution will turn bright yellow/orange . This is the stable Trityl Cation (

), confirming cleavage is occurring.

-

-

Duration: Stir for 15–30 minutes at RT. Do not over-expose if other acid-sensitive groups are present.

-

Quenching:

-

Add Methanol (MeOH) to quench the trityl cation (turns the solution colorless as Trt-OMe forms).

-

Alternatively, neutralize with DIPEA if the next step is an immediate "one-pot" coupling.

-

-

Purification: Evaporate solvents. The residue contains the deprotected amine salt. An ether wash is usually sufficient to remove the Trityl byproducts.

Critical Analysis: Why Trt-EDA?

Causality of Choice

Why not use Boc-EDA or Fmoc-EDA?

-

Solubility: Trt-EDA-AcOH is a salt, making it a stable solid. Free base ethylenediamine is a volatile, corrosive liquid that is hard to dispense accurately in milligram quantities.

-

Reaction Control: In "one-pot" synthesis, Fmoc requires base (Piperidine) to remove. If your payload contains esters, piperidine might cause aminolysis or hydrolysis. Trt removal is acidic but mild, sparing esters.

-

Purification Markers: The Trityl group is a massive chromophore (UV absorbance at 254nm). This makes the intermediate easy to track during HPLC purification before the final deprotection.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Coupling Yield | Acetate salt not neutralized. | Ensure at least 2.5–3.0 eq of DIPEA is used to neutralize the AcOH and activate the amine. |

| Premature Trt Loss | Solvent acidity. | Avoid using unbuffered chloroform (which can be acidic). Use DMF or DCM stored over molecular sieves. |

| Yellow Color Persists | Trityl cation not quenched. | Add MeOH or water before evaporation. The Trityl cation can re-alkylate nucleophiles if not quenched. |

| Product Insoluble | Trityl group aggregation. | The Trt group is very hydrophobic. If the product precipitates in water/ACN, switch to DCM/MeOH for purification. |

References

-

Moisio, O., et al. (2021).[5] "Folate-PEG-NOTA-Al18F: A New Folate Based Radiotracer for PET Imaging of Folate Receptor-Positive Tumors." Pharmaceutics, 13(3), 326.[5] (Demonstrates Trt-EDA usage in radiotracer synthesis). [Link][5]

-

Barlos, K., et al. (1989). "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid zur Synthese von Leu15 -Gastrin I." Tetrahedron Letters, 30(30), 3943-3946. (Foundational text on Trityl acid-lability). [Link]

Sources

Precision Coupling of N-Trityl-1,2-ethylenediamine (Trt-EDA) with Carboxylic Acids

Executive Summary & Strategic Rationale

The mono-protection of ethylenediamine with a trityl (triphenylmethyl, Trt) group provides a critical tool for orthogonal functionalization in medicinal chemistry and linker synthesis. Unlike Boc or Fmoc groups, the Trityl group offers a unique combination of extreme steric bulk and acid lability, while remaining stable to basic conditions.

Why Trt-EDA?

-

Steric "Umbrella" Effect: The massive trityl group effectively shields the secondary amine, preventing bis-acylation even when the primary amine is highly reactive.

-

Orthogonality: It survives Fmoc deprotection (piperidine) and basic workups, but cleaves rapidly with dilute TFA, making it ideal for solid-phase peptide synthesis (SPPS) or Antibody-Drug Conjugate (ADC) linker construction.

This guide details the optimized reaction conditions to couple Trt-EDA with carboxylic acids, specifically addressing the solubility challenges and acid-sensitivity risks inherent to the trityl moiety.

Mechanistic Insight & Critical Parameters

The Solubility Paradox

Trt-EDA is highly lipophilic due to the three phenyl rings.

-

Challenge: It is insoluble in water and poorly soluble in pure methanol.

-

Solution: Dichloromethane (DCM) is the solvent of choice. It solubilizes the Trt-group perfectly. DMF is a secondary choice but can be difficult to remove without acidic washes (which must be avoided).

Acid Sensitivity (The "Death Zone")

The Trt-N bond is extremely acid-labile.

-

Critical Constraint: Standard organic workups often use 1M HCl or 5% KHSO₄ to remove excess amine. DO NOT USE ACIDIC WASHES. Even mild acid can prematurely cleave the Trt group, leading to product loss and complex mixtures.

-